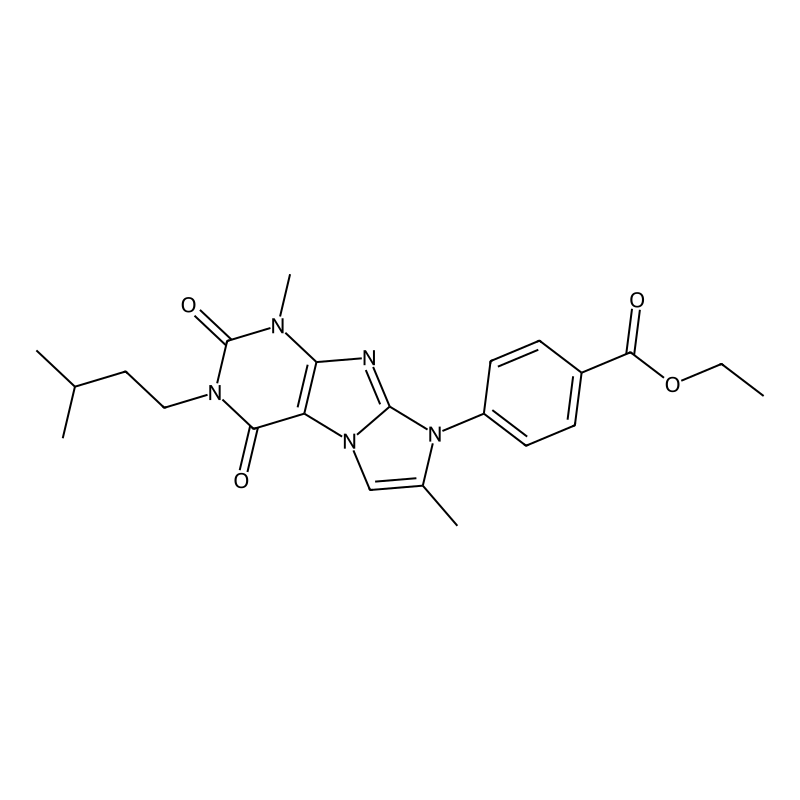ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
Catalog No.
S3021184
CAS No.
877644-24-1
M.F
C23H27N5O4
M. Wt
437.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
877644-24-1
Product Name
ethyl 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
IUPAC Name
ethyl 4-[4,7-dimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate
Molecular Formula
C23H27N5O4
Molecular Weight
437.5
InChI
InChI=1S/C23H27N5O4/c1-6-32-21(30)16-7-9-17(10-8-16)28-15(4)13-27-18-19(24-22(27)28)25(5)23(31)26(20(18)29)12-11-14(2)3/h7-10,13-14H,6,11-12H2,1-5H3
InChI Key
BJTOLAGVGMSKFY-UHFFFAOYSA-N
SMILES
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C
solubility
not available
- Esters are often responsible for the characteristic fragrances of fruits and flowers . Both natural and synthetic esters are used in perfumes and as flavoring agents .
- Fats and vegetable oils are esters of long-chain fatty acids and glycerol . They are crucial for various biological functions and are a major source of energy.
- Polyester molecules make excellent fibers and are used in many fabrics . A knitted polyester tube, which is biologically inert, can be used in surgery to repair or replace diseased sections of blood vessels .
- Esters are common solvents . For example, ethyl acetate is used to extract organic solutes from aqueous solutions, such as removing caffeine from coffee . It is also used to remove nail polish and paint .
- Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . They can also be synthesized from trans-esterification reactions .
- Soap is produced by a saponification (basic hydrolysis) reaction of a fat or oil . This is an example of the reactivity of esters.
Flavors and Fragrances
Fats and Oils
Polymers
Solvents
Chemical Synthesis
Soap Production
This compound appears to be a derivative of a molecule belonging to the class of imidazo[2,1-f]purines, which are a group of heterocyclic compounds containing both imidazole and purine rings []. The specific molecule it is derived from is 3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purine. The "ethyl 4-" prefix suggests an ethyl ester functional group attached to the benzoate ring.
Molecular Structure Analysis
The key features of the molecule include:
- Heterocyclic rings: The presence of two heterocyclic rings, imidazo[2,1-f]purine and a benzoate ring. These rings are likely responsible for the compound's biological activity (if any).
- Functional groups: The molecule contains an ester group (ethyl ester) and carbonyl groups (part of the imidazo[2,1-f]purine and benzoate rings). These functional groups can participate in various chemical reactions.
- Alkyl substituents: The presence of methyl and isopentyl groups can influence the molecule's lipophilicity (fat solubility) and potentially its interaction with biological targets.
Chemical Reactions Analysis
- Hydrolysis: The ester bond could be cleaved by water or enzymes, releasing ethanol and the corresponding carboxylic acid.
- Nucleophilic substitution: The carbonyl groups might be susceptible to nucleophilic attack, leading to the formation of new derivatives.
XLogP3
4.4
Dates
Last modified: 08-17-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds






